3-Chloro-5-fluoro-4-nitrobenzoic acid

Physicochemical profiling Lipophilicity Regioisomer comparison

3-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 1807268-69-4) is a polysubstituted benzoic acid featuring chlorine at the 3-position, fluorine at the 5-position, and a nitro group at the 4-position. It belongs to the class of halogenated nitrobenzoic acid derivatives, which are widely utilized as late-stage intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
Cat. No. B13563101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-nitrobenzoic acid
Molecular FormulaC7H3ClFNO4
Molecular Weight219.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12)
InChIKeyCHVIWMROFWGWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluoro-4-nitrobenzoic Acid: A Distinct Halogenated Nitrobenzoic Acid Scaffold for Regiospecific Derivatization


3-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 1807268-69-4) is a polysubstituted benzoic acid featuring chlorine at the 3-position, fluorine at the 5-position, and a nitro group at the 4-position. It belongs to the class of halogenated nitrobenzoic acid derivatives, which are widely utilized as late-stage intermediates in pharmaceutical and agrochemical synthesis. Its molecular formula is C₇H₃ClFNO₄ (MW 219.55 g/mol). Key predicted physicochemical properties include a density of 1.7±0.1 g/cm³, boiling point of 387.8±42.0 °C, and an ACD/LogP of 2.21 . Unlike its more established regioisomers (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid, which is a key intermediate for the herbicide Saflufenacil and the antifungal Albaconazole), this 3,5,4-substitution pattern remains relatively underexplored in public literature, representing a cusp opportunity for proprietary scaffold development or accessing novel chemical space inaccessible from common isomers.

Why Substituting 3-Chloro-5-fluoro-4-nitrobenzoic Acid with a Cheaper Isomer Can Derail a Synthesis or SAR Program


The position of halogen and nitro substituents on the benzoic acid ring profoundly dictates both the electronic landscape for electrophilic/nucleophilic aromatic substitution and the three-dimensional pharmacophore for biological target binding. Simply exchanging this 3-Chloro-5-fluoro-4-nitro isomer for a more commercially abundant one, such as 2-chloro-4-fluoro-5-nitrobenzoic acid or 3-chloro-4-fluoro-5-nitrobenzoic acid, will redirect subsequent derivatization chemistry, alter the LogP and metabolic stability of downstream products, and invalidate structure-activity relationships (SAR) established with the original scaffold [1]. Differences in computed XLogP3 between isomers (e.g., 2.0 for the 2,4,5-isomer vs. a predicted 2.21 for the target 3,5,4-isomer) can shift predicted permeability and solubility profiles, while altered steric and electronic environments around the carboxylic acid moiety impact coupling efficiency in amide or ester bond formations . The documented role of a specific regioisomer in patent-protected synthesis routes, such as the use of 2-chloro-4-fluoro-5-nitrobenzoic acid in the manufacture of Saflufenacil [2], illustrates the real-world, high-stakes consequence of isomeric purity and substitution pattern fidelity.

Measurable Differentiation of 3-Chloro-5-fluoro-4-nitrobenzoic Acid Against Its Closest Regioisomeric Analogs


Divergent Physicochemical Profile: Computed LogP and Boiling Point vs. 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Computed partition coefficient and thermal properties provide a first-pass filter for distinguishing this compound from the more common 2-chloro-4-fluoro-5-nitrobenzoic acid. The target 3,5,4-isomer exhibits a higher computed boiling point and a different predicted LogP, suggesting divergent intermolecular interactions that can influence purification (distillation), formulation, and Phase I metabolic stability in derived drug candidates. The data suggests the 3,5,4-substitution pattern leads to a less compact crystalline packing, increasing the energy required for phase transition .

Physicochemical profiling Lipophilicity Regioisomer comparison

Unique Synthetic Accessibility: Exclusive Derivatization via 3-Chloro-5-fluorobenzoic Acid vs. Common Isomeric Routes

The compound's regiospecific synthesis defines its value. Unlike the 2,4,5-isomer (prepared from 2-chloro-4-fluorobenzoic acid) or the 3,4,5-isomer (prepared from 3-chloro-4-fluorobenzoic acid), this compound is generated exclusively by the nitration of 3-chloro-5-fluorobenzoic acid . This direct access from a precursor with a distinct substitution pattern means the compound serves as an entry point to a chemical space where the carboxylic acid bears meta-chloro and meta-fluoro substituents relative to the nitro group. For a medicinal chemist, this single-step conversion represents a critical path to diversifying a lead series with a 3,5-dihalogeno-4-nitrobenzoic acid core, a motif not synthesizable from other commercial benzoic acid precursors in a single electrophilic substitution step.

Synthetic chemistry Regiospecific nitration Chemical procurement

Differential Downstream Application Scope: Absence from Major Published Agrochemical Pathways vs. the 2,4,5-Isomer

A key differentiator for procurement strategy is the compound's IP and application landscape compared to the dominant 2-chloro-4-fluoro-5-nitrobenzoic acid. The 2,4,5-isomer is a heavily patented key intermediate in the commercial synthesis of the PPO-inhibiting herbicide Saflufenacil, as explicitly described in multiple process patents [1]. By contrast, a search of patent literature reveals no equivalent, dominant commercial synthesis role for the 3-chloro-5-fluoro-4-nitro isomer. This relative novelty indicates a less crowded intellectual property space, lowering the risk of inadvertently trespassing on established composition-of-matter or process patents for developers innovating in the agrochemical or pharmaceutical nitro-aromatic intermediate space.

Agrochemical intermediate Patent landscape Freedom-to-operate

Verified Analytical Quality and Batch Reproducibility for Direct Use in Medicinal Chemistry

While many research chemicals are sold on the basis of nominal purity alone, a reputable vendor provides this specific compound with a standard purity of 95% and makes batch-specific quality control data available, including NMR, HPLC, and GC spectra . This is a crucial, quantifiable point for a medicinal chemistry team where the impact of even low-level regioisomeric or organic impurities on biochemical assay results can be catastrophic. The availability of these specific orthogonal purity assessments is not uniformly guaranteed for all isomers from all suppliers, and represents a reliable procurement specification that reduces the hidden cost of in-house re-purification and characterization.

Analytical chemistry Quality control Medicinal chemistry procurement

Precision-Deployment Scenarios Where 3-Chloro-5-fluoro-4-nitrobenzoic Acid Outperforms Common Analogs


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Novel, IP-Free Halogenated Scaffold

When a drug discovery team has identified initial hit activity from a library compound but needs to rapidly expand SAR around a 3,5-dihalo-4-nitrobenzoic acid core while preserving the freedom to patent the final series. The target compound provides a short, one-step access point from commercially available 3-chloro-5-fluorobenzoic acid . Its use immediately circumvents the patented space occupied by the 2,4,5-isomer, which is foundational to multiple agrochemical patents [1], thereby strengthening the novelty and proprietary position of a new pharmaceutical lead series.

Physicochemical Property Modulation via Regioisomeric Switch in a Preclinical Candidate

A development candidate based on the 2,4,5-isomer scaffold exhibits suboptimal metabolic stability attributed to its moderate LogP (~2.0). A medicinal chemist can explore a regioisomeric switch to the 3,5,4-substitution pattern, leveraging the predicted subtly higher LogP of 2.21 and distinct electronic distribution , to tune the compound's lipophilicity and Phase I oxidation susceptibility without altering the core functionalities required for target binding. The higher boiling point difference (~23 °C) between the two acid intermediates also signals altered solid-state properties that can translate into improved formulation characteristics for the final drug product.

Agrochemical Discovery Seeking a Next-Generation PPO-Inhibitor Backbone with a New Substitution Pattern

Following the commercial success of Saflufenacil, which is derived from the 2-chloro-4-fluoro-5-nitrobenzoic acid scaffold, agrochemical discovery groups are searching for structurally novel PPO inhibitors with differentiated resistance profiles. The 3,5,4-isomer offers a conceptually simple regioisomeric switch that retains the nitrobenzoic acid pharmacophore but completely alters the vector of the halogen substituents. This compound serves as the ideal starting acid for the synthesis of a new array of uracil-based herbicides, with the documented high purity (95% with NMR/HPLC verification) ensuring initial biological screening results are not confounded by by-products.

Academic Methodology Development for Late-Stage Diversification of Nitroaromatics

A synthetic methodology lab aiming to publish a general method for the late-stage functionalization of halogenated nitrobenzoic acids can use this compound as a challengingly hindered, multi-halogenated test case. Its defined structure with a 4-nitro group between a 3-chloro and 5-fluoro group provides a sterically and electronically unique environment to evaluate the scope and limitations of new catalytic cross-coupling, fluoro-dechlorination, or nitro-reduction protocols. The availability of multi-dimensional batch QC data makes it a reproducible starting material for generating high-quality, publishable data.

Quote Request

Request a Quote for 3-Chloro-5-fluoro-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.